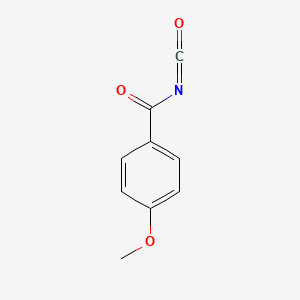

4-Methoxybenzoyl isocyanate

CAS No.: 4695-57-2

Cat. No.: VC14417763

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4695-57-2 |

|---|---|

| Molecular Formula | C9H7NO3 |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 4-methoxybenzoyl isocyanate |

| Standard InChI | InChI=1S/C9H7NO3/c1-13-8-4-2-7(3-5-8)9(12)10-6-11/h2-5H,1H3 |

| Standard InChI Key | WBFOBYQRRHXCMI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N=C=O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Methoxybenzyl isocyanate consists of a benzyl group substituted with a methoxy (-OCH₃) group at the para position and an isocyanate group (-NCO) at the methylene position. The methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions . Key structural identifiers include:

Table 1: Molecular descriptors of 4-methoxybenzyl isocyanate

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₉NO₂ | |

| Molecular weight | 163.17 g/mol | |

| SMILES | COc1ccc(CN=C=O)cc1 | |

| InChI | 1S/C9H9NO2/c1-12-9-4-2-8... | |

| Enthalpy of vaporization | Reported (exact value unspecified) |

The isocyanate group’s electrophilic nature facilitates reactions with amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively .

Synthesis and Production

Conventional Synthetic Routes

Method A:

Staudinger–aza-Wittig Reaction

A one-pot synthesis employing alkyl halides, amines, and polymer-bound diphenylphosphine under CO₂ pressure (14 bar) yields isocyanates. Microwave irradiation reduces reaction times to 1.5 hours with 98% conversion in acetonitrile .

Method B:

Carbodiimide Cyclization

Vinyl carbodiimides react with N-alkyl imines to form polycyclic guanidines, intermediates in batzelladine alkaloid synthesis. This method highlights 4-methoxybenzyl isocyanate’s role in natural product synthesis .

Table 2: Comparison of synthesis conditions

| Parameter | Method A | Method B |

|---|---|---|

| Catalyst | PS-PPh₂ (1.5 equiv) | None |

| Solvent | Acetonitrile | Toluene/THF |

| Temperature | 50–70°C | Room temperature |

| Yield | >95% | 70–80% |

| Key application | Urea derivatives | Batzelladine alkaloids |

Applications in Organic Synthesis

Urea Derivatives

4-Methoxybenzyl isocyanate reacts with amines to form N,N’-disubstituted ureas. For example:

-

1-(4-Methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea: Synthesized as a potential antiproliferative agent, showing activity in laryngeal cancer (RK33) and rhabdomyosarcoma (TE671) cell lines .

-

1-(4-Methoxybenzyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}urea: Explored for herbicidal properties, leveraging the methoxy group’s electron-donating effects to enhance bioactivity .

Heterocyclic Systems

The compound enables access to complex heterocycles:

-

Diimidazodiazepines: A novel 5:7:5-fused ring system synthesized via acid-catalyzed nucleophilic additions. These structures exhibit unique reactivity with carbon and nitrogen nucleophiles .

-

Batzelladine A Core: The bicyclic guanidine core of this marine alkaloid is constructed using 4-methoxybenzyl isocyanate-derived intermediates, demonstrating its utility in stereoselective synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume